3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Overview
Description
3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a complex organic compound that features a chlorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the formation of the propanoic acid backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can protect the amino group during chemical reactions, allowing for selective modifications. The chlorophenyl group can interact with specific binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid: Similar structure but with a bromine atom instead of chlorine.
3-(2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid: Contains a fluorine atom in place of chlorine.
3-(2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid imparts unique chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPNPLIMFSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400760 | |
Record name | 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678991-52-1 | |
Record name | 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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